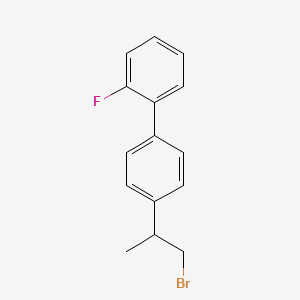
1-(2,3,4,5-Tetrachlorocyclopenta-1,4-dien-1-yl)cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,4,5-Tetrachlorocyclopenta-1,4-dien-1-yl)cyclohex-1-ene is a chemical compound characterized by the presence of a cyclohexene ring attached to a tetrachlorinated cyclopentadiene moiety
Vorbereitungsmethoden
The synthesis of 1-(2,3,4,5-Tetrachlorocyclopenta-1,4-dien-1-yl)cyclohex-1-ene typically involves the chlorination of cyclopentadiene followed by a Diels-Alder reaction with cyclohexene. The reaction conditions often include the use of a chlorinating agent such as chlorine gas or sulfuryl chloride, and the process is usually carried out under controlled temperatures to ensure selective chlorination . Industrial production methods may involve large-scale chlorination reactors and continuous flow systems to optimize yield and efficiency.
Analyse Chemischer Reaktionen
1-(2,3,4,5-Tetrachlorocyclopenta-1,4-dien-1-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into less chlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,3,4,5-Tetrachlorocyclopenta-1,4-dien-1-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(2,3,4,5-Tetrachlorocyclopenta-1-yl)cyclohex-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1-(2,3,4,5-Tetrachlorocyclopenta-1-yl)cyclohex-1-ene can be compared with other chlorinated cyclopentadiene derivatives, such as:
- 1,2,3,4-Tetrachlorocyclopentadiene
- 1,2,3,5-Tetrachlorocyclopentadiene
- 1,2,4,5-Tetrachlorocyclopentadiene These compounds share similar structural features but differ in their reactivity and applications. The uniqueness of 1-(2,3,4,5-Tetrachlorocyclopenta-1-yl)cyclohex-1-ene lies in its specific substitution pattern and the presence of the cyclohexene ring, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
54624-29-2 |
|---|---|
Molekularformel |
C11H10Cl4 |
Molekulargewicht |
284.0 g/mol |
IUPAC-Name |
1-(2,3,4,5-tetrachlorocyclopenta-1,4-dien-1-yl)cyclohexene |
InChI |
InChI=1S/C11H10Cl4/c12-8-7(6-4-2-1-3-5-6)9(13)11(15)10(8)14/h4,10H,1-3,5H2 |
InChI-Schlüssel |
ISMOXEHQZUOPPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)C2=C(C(C(=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid](/img/structure/B14633524.png)
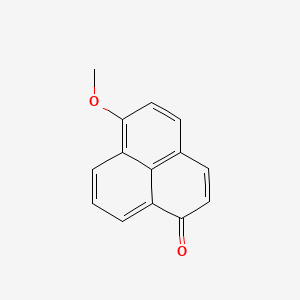

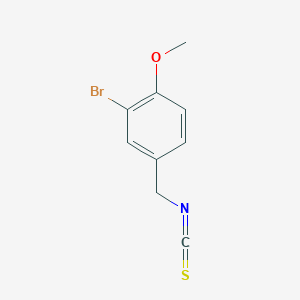
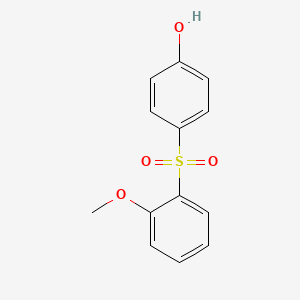
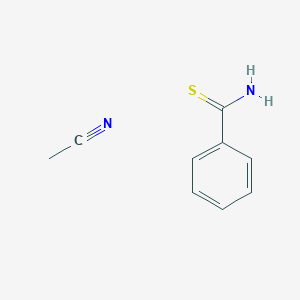
![6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14633554.png)

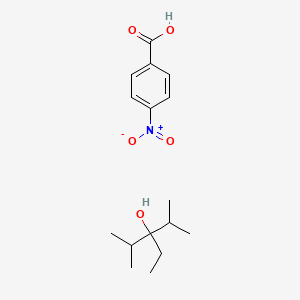

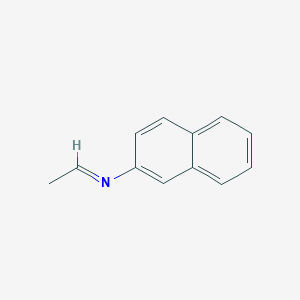

![But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B14633578.png)
